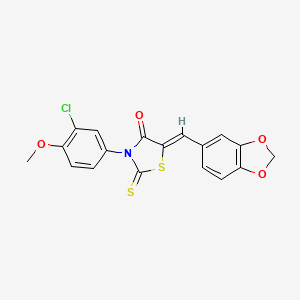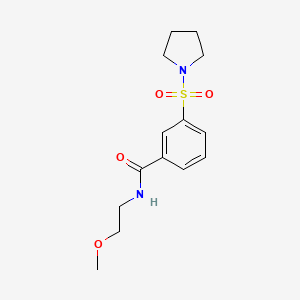
2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide
Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features an ethyl group at the 7th position of the indole ring, a methoxybenzyl group attached to the nitrogen atom, and an oxoacetamide moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 7th position of the indole ring through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as oxalyl chloride, to form the oxoacetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetamide moiety, converting it to the corresponding amine.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxybenzyl group.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide: Lacks the ethyl group at the 7th position.
2-(7-methyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide: Contains a methyl group instead of an ethyl group at the 7th position.
2-(7-ethyl-1H-indol-3-yl)-N-(benzyl)-2-oxoacetamide: Lacks the methoxy group on the benzyl moiety.
Uniqueness: The presence of the ethyl group at the 7th position and the methoxybenzyl group attached to the nitrogen atom distinguishes 2-(7-ethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide from similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-8-6-9-15-16(12-21-18(13)15)19(23)20(24)22-11-14-7-4-5-10-17(14)25-2/h4-10,12,21H,3,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHDCVKVWLUBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4597872.png)
![4-oxo-4-{[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}butanoic acid](/img/structure/B4597883.png)

![2,3-DIHYDRO-1H-INDOL-1-YL(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE](/img/structure/B4597901.png)
![2-methyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4597911.png)
![N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA](/img/structure/B4597919.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4597935.png)
![3,5-dichloro-2-methoxy-N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]benzamide](/img/structure/B4597939.png)
![N-(2,4-dichlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4597945.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4597958.png)
![Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4597965.png)
![{2-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4597966.png)
